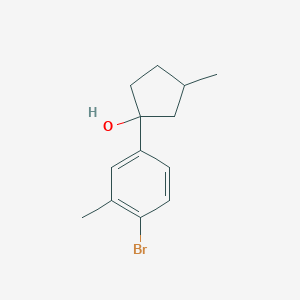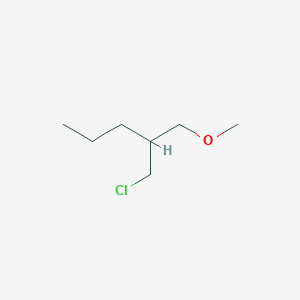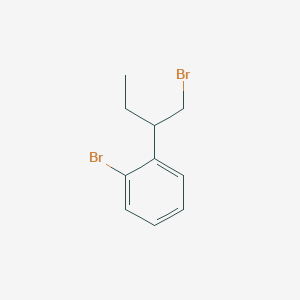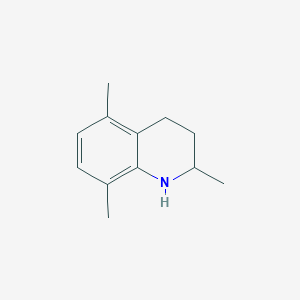
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features both pyrimidine and triazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with guanidines, amidines, or formamide under specific conditions . The reaction conditions often include heating under reflux with solvents such as ethanol or dimethylformamide (DMF) and the use of catalysts like ammonium acetate (NH4OAc) or sodium methoxide (MeONa) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production efficiency.
化学反応の分析
Types of Reactions
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: H2O2 in acidic or basic medium, KMnO4 in neutral or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, or halides in solvents such as DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDKs, which are crucial for cell cycle regulation . By inhibiting CDKs, this compound can halt cell division and induce programmed cell death (apoptosis) in cancer cells. The pathways involved include the disruption of the cell cycle and the activation of apoptotic signaling cascades.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Pyrimido[4,5-d]pyrimidine: Structurally related and exhibits varied biological activities, including antiproliferative and anti-inflammatory properties.
2-Thio-containing pyrimidines: Known for their diverse biological activities, such as antioxidant and antimicrobial properties.
Uniqueness
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development.
特性
分子式 |
C7H6N6O |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
4-amino-6-pyrimidin-5-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H6N6O/c8-6-11-5(12-7(14)13-6)4-1-9-3-10-2-4/h1-3H,(H3,8,11,12,13,14) |
InChIキー |
IUEVJMXEIOWJGD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=N1)C2=NC(=NC(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


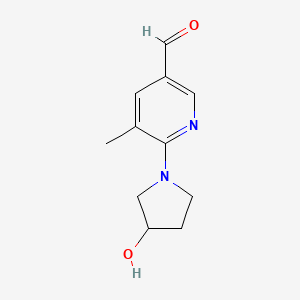
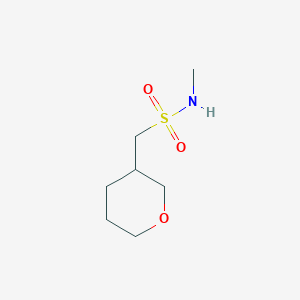

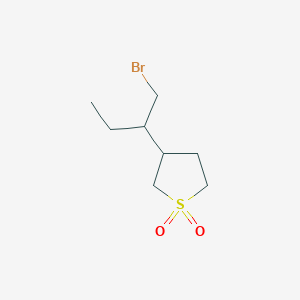

![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)

![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
